Isoindolin-2-yl(4-methylthiazol-5-yl)methanone
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Overview
Description
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound features an isoindoline nucleus and a thiazole ring, making it a unique and versatile molecule for various experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindolin-2-yl(4-methylthiazol-5-yl)methanone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions usually involve simple heating and relatively quick solventless reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Scientific Research Applications
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of Isoindolin-2-yl(4-methylthiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in Alzheimer’s disease research .
Comparison with Similar Compounds
Isoindolin-2-yl(4-methylthiazol-5-yl)methanone can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also possess a heterocyclic structure and exhibit diverse biological activities.
Isoindoline-1,3-dione Derivatives: These compounds share a similar isoindoline nucleus and are used in various applications, including pharmaceuticals and organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of an isoindoline nucleus and a thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-12(17-8-14-9)13(16)15-6-10-4-2-3-5-11(10)7-15/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSARRFQJCFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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